3-((2-Aminoethyl)amino)propanoic acid

Description

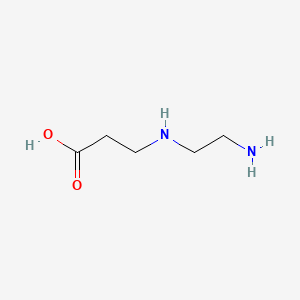

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-2-4-7-3-1-5(8)9/h7H,1-4,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRDVBAHRQMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868809 | |

| Record name | N-(2-Aminoethyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34381-72-1 | |

| Record name | N-(2-Aminoethyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of N Aminoalkylated Propanoic Acids

Strategies for Direct Synthesis of N-(2-Aminoethyl)propanoic Acid Structures

The most direct and atom-economical approach for the synthesis of 3-((2-Aminoethyl)amino)propanoic acid is the aza-Michael addition of ethylenediamine (B42938) to acrylic acid or its esters. This reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a straightforward route to the target molecule. researchgate.netfrontiersin.orgnih.gov

The reaction typically involves the nucleophilic attack of one of the amino groups of ethylenediamine on the β-carbon of the acrylic acid derivative. The selectivity of the reaction, yielding the desired mono-adduct rather than the di-adduct (ethylenediamine-N,N'-bis(propanoic acid)), can be controlled by adjusting the molar ratio of the reactants. Using an excess of ethylenediamine favors the formation of the mono-adduct. The reaction can be carried out in various solvents, including water or alcohols, and may be catalyzed by a base or proceed thermally.

A typical procedure involves the gradual addition of acrylic acid to a stirred solution of ethylenediamine in a suitable solvent at a controlled temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the desired product can be isolated and purified by crystallization or chromatography. A patent describes a method for producing ethylenediamine-N,N,N',N'-tetrapropionic acid by reacting ethylenediamine with acrylic acid in a 1:4.0-4.4 molar ratio in an aqueous solution at 60-65°C, showcasing a similar reaction type. google.com

Synthesis of Analogues and Complex Derivatives

The this compound scaffold can be further modified to generate a diverse range of analogues and complex derivatives. Common derivatization strategies include alkylation and amidation of the amino groups, as well as more complex multistep synthetic pathways.

Alkylation and Amidation Reactions

Alkylation: The primary and secondary amino groups of this compound can be alkylated to introduce various substituents. Direct N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation and the formation of quaternary ammonium salts. researchgate.net A study on the N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3 demonstrates the feasibility of introducing alkyl groups onto an ethylenediamine backbone. researchgate.net Selective N-alkylation of β-alanine has also been reported, which can be a useful strategy for producing functional monomers for polymers. nih.gov

Amidation: The amino groups can also be acylated by reacting with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. These reactions are fundamental in peptide synthesis and for the introduction of various functional moieties. The choice of coupling agents and reaction conditions is crucial to ensure efficient and selective amidation, especially when dealing with the two different amine functionalities present in the molecule. For instance, the synthesis of N-BOC-(S)-alanyl-(S)-β-(thiazol-2-yl-carbamoyl)-α-alanine dipeptide was achieved through the condensation of an activated ester of N-BOC-(S)-alanine with (S)-β-(thiazol-2-yl-carbamoyl)-α-alanine. farmaciajournal.com

Reductive Amination Protocols for N-Alkylation

Reductive amination is a powerful and widely used method for the N-alkylation of amines, including amino acids. wikipedia.orglibretexts.org This two-step, often one-pot, procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. organic-chemistry.orgnih.gov

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride being particularly effective as it is mild and selective for the reduction of imines in the presence of aldehydes or ketones. nih.gov This method offers a high degree of control and is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of N-substituted derivatives of this compound.

| Reagent | Substrate | Product | Reference |

| Sodium triacetoxyborohydride | Aldehydes/Ketones and Amines | N-Alkylated Amines | nih.gov |

| Sodium cyanoborohydride | Aldehydes/Ketones and Amines | N-Alkylated Amines | libretexts.org |

| Sodium borohydride | Imines | Amines | organic-chemistry.org |

Multistep Synthetic Pathways Involving Nitrogen Protection and Deprotection

For the synthesis of more complex and selectively functionalized derivatives of this compound, multistep pathways involving the use of protecting groups for the nitrogen atoms are often necessary. The differential reactivity of the primary and secondary amino groups allows for selective protection.

Commonly used nitrogen protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. organic-chemistry.org For example, the primary amino group can be selectively protected with a Boc group, leaving the secondary amino group available for further functionalization. Subsequently, the secondary amine can be modified, and finally, the Boc group can be removed under acidic conditions to liberate the primary amine for further reactions. This orthogonal protection strategy allows for the precise and stepwise construction of complex derivatives. The synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid starting from N(α)-Boc-Asp(OBn)-OH illustrates the use of protecting groups in the synthesis of complex amino acid derivatives. organic-chemistry.org

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | organic-chemistry.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | organic-chemistry.org |

Enantioselective Approaches to Chiral N-Aminoalkylated Propanoic Acid Derivatives

The synthesis of chiral, non-racemic β-amino acids and their derivatives is of great importance in the development of pharmaceuticals and other bioactive molecules. hilarispublisher.com Several enantioselective methods can be envisioned for the synthesis of chiral derivatives of this compound.

One approach involves the use of chiral auxiliaries. For instance, achiral β-alanine can be converted into a chiral amide, which can then undergo diastereoselective alkylation. scielo.br Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-substituted β-amino acid. Another strategy is the enantioselective conjugate addition of an amine to an α,β-unsaturated ester, catalyzed by a chiral catalyst. nih.gov Furthermore, enzymatic resolutions and asymmetric hydrogenations of enamines are also powerful tools for accessing chiral β-amino acids. hilarispublisher.com The development of a Cu-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides a direct route to chiral β-amino acid derivatives. nih.gov

Advanced Chemical Transformations for Scaffold Modification

The this compound scaffold can serve as a versatile platform for the construction of more complex molecular architectures, including heterocyclic compounds. The presence of multiple functional groups (two amines and a carboxylic acid) allows for a variety of intramolecular and intermolecular reactions.

For instance, intramolecular cyclization reactions can lead to the formation of various heterocyclic rings. Depending on the reaction conditions and the presence of other reagents, derivatives of piperazinone, diazepine, or other nitrogen-containing heterocycles could potentially be synthesized. Studies on the cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives have shown that the amino group can play a key role in forming various heterocyclic structures. researchgate.net The synthesis of heterocyclic β-substituted alanine derivatives through Michael addition reactions also highlights the utility of β-amino acids in constructing heterocyclic systems. researchgate.net These transformations open up avenues for creating novel chemical entities with potentially interesting biological activities. mdpi.commdpi.com

Coordination Chemistry and Metal Ion Complexation

Ligand Characteristics of N-(2-Aminoethyl)propanoic Acid Frameworks

The N-(2-Aminoethyl)propanoic acid molecule is a versatile ligand due to the presence of three potential donor sites: a primary amine, a secondary amine, and a carboxylate group. This arrangement allows it to act as a tridentate chelating agent, capable of forming two stable five- and six-membered chelate rings upon coordination to a metal center. The flexibility of the ethyl and propyl chains connecting the donor atoms enables the ligand to adapt to the preferred coordination geometries of various metal ions.

Chelation Behavior with Transition Metal Ions

The combination of a soft amine donor and a hard carboxylate donor allows 3-((2-Aminoethyl)amino)propanoic acid to effectively chelate a range of transition metal ions. The formation of stable chelate rings is a significant driving force for complexation, a phenomenon known as the chelate effect. This effect leads to enhanced stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

Studies on similar amino acid and polyamine ligands demonstrate a general trend in stability for divalent first-row transition metal complexes, often following the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that complexes of this compound would adhere to this trend, with copper(II) forming particularly stable complexes due to the Jahn-Teller effect. The ligand's structure is well-suited to satisfy the coordination requirements of square-planar or distorted octahedral geometries often adopted by Cu(II).

Structural Elucidation of Metal-Ligand Complexes

Detailed structural information for metal complexes of this compound is limited in the available literature. However, extensive research on the coordination of β-alanine with platinum(II) and palladium(II) offers valuable insights. X-ray diffraction studies have revealed that β-alanine can act as a bidentate ligand, coordinating through the amino nitrogen and a carboxylate oxygen to form a six-membered chelate ring.

For instance, the crystal structure of trans-[Pd(β-Ala)₂] has been determined, showing a square-planar geometry around the palladium center with the two β-alaninate ligands coordinated in a trans configuration. In such complexes, the Pt-O and Pt-N bond lengths average 1.996 Å and 2.028 Å, respectively. It is plausible that this compound would coordinate in a meridional (mer) or facial (fac) fashion, depending on the metal ion and reaction conditions, utilizing all three donor atoms.

Table 1: Selected Crystallographic Data for a Related Metal-Ligand Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| trans-[Pd(β-Ala)₂] | Monoclinic | P2₁/n | 5.750(1) | 8.910(2) | 9.020(2) | 104.692(3) |

This table presents data for a complex of the parent β-alanine ligand to illustrate typical structural parameters.

Theoretical Studies on Coordination Geometries and Stability Constants

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the coordination geometries and predicting the stability of metal complexes. Theoretical studies on β-alanine and its complexes with alkali metal cations have shown that the presence of the additional methylene group in β-alanine, compared to α-alanine, influences intramolecular hydrogen bonding and can enhance the stability of zwitterionic forms.

Applications in Chemical Biology and Advanced Materials Science

Utility as Reagents for Covalent Conjugation and Immobilization

The distinct reactive groups of 3-((2-aminoethyl)amino)propanoic acid make it an effective bifunctional linker for the covalent conjugation of biomolecules and their immobilization onto solid supports. The primary and secondary amines, along with the carboxylic acid, can be selectively addressed using appropriate protection and activation chemistries. This allows for the controlled attachment of this molecule to proteins, enzymes, or surfaces, followed by the conjugation of a second molecule of interest.

The general strategy involves the activation of the carboxylic acid group, often using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), to form a stable NHS ester. This activated ester can then react with primary amino groups on a protein or a functionalized surface to form a stable amide bond. Subsequently, one of the amino groups on the this compound linker can be used to attach another molecule, such as a drug, a dye, or another biomolecule.

This approach is particularly valuable for enzyme immobilization, a process that can enhance enzyme stability, facilitate catalyst recovery, and enable continuous catalytic processes. By covalently attaching enzymes to a solid support via a this compound linker, the enzyme's active site can be oriented away from the support, potentially preserving its catalytic activity.

| Linker Component | Reactive Group | Coupling Chemistry | Target Biomolecule/Support |

| This compound | Carboxylic Acid | EDC/NHS chemistry | Primary amines (e.g., lysine (B10760008) residues in proteins) |

| This compound | Primary/Secondary Amine | Amide bond formation | Activated carboxyl groups on supports |

Integration into Polymeric Architectures for Specialized Functions

The structure of this compound, a substituted β-alanine, makes it a valuable monomer for the synthesis of functional polymers with tailored properties. Its incorporation into polymeric backbones can introduce pendent functional groups (amines and carboxylic acids) that can be further modified or can impart specific characteristics to the resulting material.

One promising area of research is the synthesis of poly(β-peptoid)s, which are a class of peptidomimetic polymers with significant potential in biomedicine and materials science. By using N-substituted β-alanine derivatives as monomers, polymers with diverse side-chain functionalities can be created. The ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs) or N-thiocarboxyanhydrides (β-NNTAs) allows for the controlled synthesis of these functional polymers.

For instance, the aminoethyl side chain of this compound can be protected and then deprotected after polymerization, yielding a polymer with pendent primary amine groups. These groups can be used for post-polymerization modifications, such as grafting other molecules or for creating pH-responsive materials. The presence of both amine and carboxylic acid functionalities can also lead to zwitterionic polymers with interesting solution behaviors and potential applications in biocompatible coatings and drug delivery systems.

| Polymer Type | Monomer Derivative | Polymerization Method | Potential Functions |

| Poly(β-peptoid) | Protected this compound NTA or NNTA | Ring-opening polymerization | Drug delivery, gene therapy, antimicrobial surfaces |

| Functional Polyamides | This compound | Condensation polymerization | pH-responsive materials, metal chelation |

Development of Bioactive Derivatives for Agrochemistry (e.g., Plant Growth Regulation, Antimicrobial Activity)

Derivatives of propanoic acid have shown significant potential in agrochemistry as both plant growth regulators and antimicrobial agents. While research on the direct derivatives of this compound in this area is still emerging, studies on structurally related compounds provide strong evidence for the promise of this chemical scaffold.

For example, research has demonstrated that certain 3-aminopropanoic acid derivatives can influence plant growth and development. One study found that 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid can promote the growth of rapeseed, leading to increased seed yield and oil content. nih.gov This suggests that the propanoic acid backbone can be a key component in designing novel plant growth regulators.

Furthermore, the antimicrobial properties of propanoic acid derivatives are well-documented. A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. rsc.org Some of these compounds showed potent activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.

The following table summarizes the antimicrobial activity of selected 3-aryl-3-(furan-2-yl)propanoic acid derivatives against various microorganisms, highlighting the potential of this class of compounds.

| Compound | Candida albicans MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| Derivative 1 | 64 | 128 | 128 |

| Derivative 2 | 64 | 64 | 128 |

| Derivative 3 | 64 | >128 | 128 |

These findings underscore the potential for developing novel agrochemicals by modifying the this compound structure. The primary and secondary amine groups offer convenient handles for introducing a variety of chemical moieties to fine-tune the biological activity and target specificity.

Design of N-Aminoalkylated Propanoic Acid-Based Peptide Nucleic Acid Analogues

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. The standard PNA backbone is composed of repeating N-(2-aminoethyl)glycine units. The unique properties of PNAs, such as high binding affinity and specificity to complementary nucleic acid sequences and resistance to enzymatic degradation, make them promising tools for diagnostics and therapeutics.

The synthesis of PNA monomers containing the N-(2-aminoethyl)-β-alanine backbone follows established solid-phase peptide synthesis protocols, allowing for their site-specific incorporation into PNA oligomers. This flexibility in design and synthesis opens up new avenues for creating novel PNA analogues with tailored hybridization properties for a variety of applications in molecular biology and medicine.

| PNA Backbone Monomer | Structural Feature | Impact on PNA-DNA Hybridization |

| N-(2-aminoethyl)glycine (Standard) | Standard PNA backbone | High binding affinity |

| N-(2-aminoethyl)-β-alanine | Extended backbone (one extra CH₂) | Reduced binding affinity, preserved specificity rsc.orgrsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of 3-((2-Aminoethyl)amino)propanoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different sets of non-equivalent protons in the molecule. The integration of these signals would provide the ratio of protons in each unique chemical environment. Furthermore, the splitting pattern of the signals (spin-spin coupling) would reveal information about the neighboring protons, helping to piece together the connectivity of the molecule.

Similarly, a ¹³C NMR spectrum would show a single peak for each unique carbon atom in the structure. The chemical shift of each peak provides information about the electronic environment of that carbon, distinguishing between carbons in the alkyl chain, those adjacent to nitrogen atoms, and the carbonyl carbon of the carboxylic acid group.

Expected ¹H NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on the compound's structure. Actual values may vary depending on the solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-COOH | 2.4 - 2.6 | Triplet |

| -NH-CH₂-CH₂-COOH | 2.8 - 3.0 | Triplet |

| H₂N-CH₂- | 2.9 - 3.1 | Triplet |

| -NH-CH₂-CH₂-NH₂ | 2.7 - 2.9 | Triplet |

| -NH and -NH₂ | 1.0 - 5.0 | Broad Singlet |

| -COOH | 10.0 - 12.0 | Broad Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on the compound's structure. Actual values may vary depending on the solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₂-COOH | 35 - 45 |

| -NH-C H₂-CH₂-COOH | 45 - 55 |

| H₂N-C H₂- | 40 - 50 |

| -NH-C H₂-CH₂-NH₂ | 50 - 60 |

| -C OOH | 170 - 180 |

Mass Spectrometry for Molecular Identification and Isotopic Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The compound has a molecular formula of C₅H₁₂N₂O₂ and a monoisotopic mass of 132.0899 Da. nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule and can be used to confirm its structure. For this compound, characteristic fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) or cleavage at the C-N bonds of the aminoethylamino side chain.

Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₂N₂O₂ |

| Molecular Weight | 132.16 g/mol nih.gov |

| Monoisotopic Mass | 132.089877630 Da nih.gov |

| Expected [M+H]⁺ ion | m/z 133.0972 |

| Potential Fragment Ion (Loss of COOH) | m/z 87.0917 |

| Potential Fragment Ion (Cleavage of C-C bond adjacent to COOH) | m/z 74.0600 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. Both techniques probe the vibrational modes of the molecule, but they are based on different physical principles and often provide complementary information. kurouskilab.com

The IR spectrum would show characteristic absorption bands for the various functional groups. The broad absorption band in the region of 2500-3300 cm⁻¹ is typical for the O-H stretching vibration of the carboxylic acid group, often overlapping with N-H stretching vibrations from the primary and secondary amines. A strong absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. N-H bending vibrations for the amino groups would be expected in the 1550-1650 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, it would be effective in identifying the C-C and C-H vibrations of the alkyl backbone. While C=O and O-H groups are also Raman active, the signals may be weaker compared to those in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption Range (cm⁻¹) | Raman Shift Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (weak, broad) | Stretching |

| N-H (Amine) | 3300-3500 (medium) | 3300-3500 (medium) | Stretching |

| C-H (Alkyl) | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 (medium) | Stretching |

| N-H (Amine) | 1550-1650 (variable) | 1550-1650 (weak) | Bending |

| C-N | 1000-1250 (medium) | 1000-1250 (weak) | Stretching |

Computational Chemistry and Molecular Modeling Studies

Prediction of Spectroscopic Properties and Reaction Mechanisms:There are no available computational studies predicting the spectroscopic signatures (e.g., NMR, IR) or elucidating potential reaction pathways for this compound.

While general methodologies for these computational chemistry techniques are well-established and have been applied to similar molecules, the strict requirement to focus solely on "3-((2-Aminoethyl)amino)propanoic acid" and to include detailed research findings and data tables prevents the generation of an article without specific studies on this compound.

To proceed with generating the requested article, specific computational chemistry and molecular modeling research focused on this compound would be required.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Diversification

The development of versatile and efficient synthetic routes is paramount for the exploration of 3-((2-Aminoethyl)amino)propanoic acid and its derivatives. Future research is anticipated to move beyond classical methods to embrace more sophisticated and controllable techniques, enabling the creation of a diverse library of related compounds for various applications.

One promising avenue lies in the adaptation of modern polymerization techniques. For instance, the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) has been shown to be a controllable method for producing poly(β-peptoid)s. chinesechemsoc.org Investigating analogous reactions where the N-substituent is a protected aminoethyl group could lead to novel polymers with unique chelating and functional properties. Such methods offer the potential for synthesizing polymers with targeted molecular weights and narrow dispersities, which is crucial for biomedical and materials science applications. chinesechemsoc.org

Furthermore, selective N-alkylation strategies for β-alanine could be refined for the synthesis of this compound and its analogues. nih.gov Research into chemoselective protection and deprotection strategies for the two distinct amino groups will be critical. This would allow for the regioselective modification of the primary or secondary amine, opening pathways to a wide range of functionalized derivatives. The development of one-pot or tandem reactions that combine N-alkylation with other transformations could significantly enhance the efficiency and sustainability of these synthetic processes.

Unveiling Undiscovered Biochemical Pathways and Interactions

The structural similarity of this compound to the naturally occurring amino acid β-alanine suggests that it may participate in or modulate various biochemical pathways. β-alanine is a precursor to the dipeptide carnosine, which plays a significant role in intracellular pH buffering and has antioxidant properties. Future research should investigate whether this compound can act as a substrate for carnosine synthase or other enzymes involved in β-alanine metabolism. Understanding its metabolic fate is a crucial first step in evaluating its potential as a bioactive molecule.

Moreover, given the presence of a terminal aminoethyl group, this compound may interact with receptors and transporters that recognize polyamines. Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is implicated in various diseases. Studies focusing on the interaction of this compound with polyamine transport systems and its downstream effects on cellular processes could uncover novel therapeutic targets.

Development of Next-Generation Ligand Systems for Inorganic Applications

The molecular architecture of this compound, featuring two nitrogen donors and a carboxylate oxygen donor, makes it an excellent candidate for a tridentate ligand in coordination chemistry. This chelating ability is reminiscent of well-established ligands like ethylenediaminetriacetic acid (ED3A). googleapis.com Future research should focus on the synthesis and characterization of metal complexes with this compound.

Investigations into the coordination chemistry of this ligand with a variety of metal ions, including transition metals and lanthanides, could lead to the development of novel catalysts, imaging agents, and therapeutic agents. The stability constants of these complexes, their coordination geometries, and their redox properties will be of fundamental interest. Furthermore, the potential for this ligand to form polynuclear complexes, where it bridges multiple metal centers, could be explored for the construction of advanced materials with interesting magnetic or electronic properties. The synthesis of derivatives with modified backbones or additional donor groups could further tune the coordination properties and lead to highly selective and efficient metal ion sequestration or sensing platforms.

Expansion into Interdisciplinary Research Areas within Chemical Sciences

The unique bifunctional nature of this compound positions it at the crossroads of several chemical disciplines, offering fertile ground for interdisciplinary research. A particularly promising area is the development of novel biomaterials and polymers.

In polymer chemistry, this compound can be envisioned as a versatile monomer for the synthesis of functional polyamides and poly(β-peptoid)s. chinesechemsoc.orgnih.gov The presence of a pendant primary amine and a carboxylic acid in the repeating unit would allow for post-polymerization modifications, leading to materials with tailored properties such as biocompatibility, biodegradability, and responsiveness to stimuli like pH or temperature. These polymers could find applications in drug delivery, tissue engineering, and as functional coatings. The exploration of chemoenzymatic polymerization methods could also offer sustainable routes to novel bioplastics based on this monomer. rsc.org

In materials science, the chelating properties of this compound could be harnessed for the surface modification of nanoparticles and other materials. researchgate.net Its ability to bind to metal oxide surfaces, for example, could be used to create stable and functionalized nanomaterials for applications in catalysis, sensing, and biomedical imaging. The self-assembly of this molecule or its metal complexes into ordered supramolecular structures is another exciting avenue that could lead to the development of novel functional materials.

Q & A

Q. What are the common synthetic routes for preparing 3-((2-Aminoethyl)amino)propanoic acid, and how can reaction conditions be optimized?

The synthesis of structurally analogous compounds, such as 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, involves nucleophilic substitution between 3-chloropropanoic acid and amines (e.g., 2-(methylamino)ethanol) under basic conditions . Optimization includes:

- Solvent selection : Aqueous or ethanol-based solvents balance reactivity and solubility.

- Temperature control : Mild heating (40–60°C) enhances reaction rates without promoting side reactions.

- Stoichiometry : A 1:1 molar ratio of halopropanoic acid to amine minimizes unreacted starting material.

Yield improvements may require iterative adjustments to pH (e.g., NaOH for deprotonation) and purification via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

Standard methods include:

- NMR spectroscopy : H and C NMR confirm structural integrity by resolving amine, carboxylic acid, and alkyl chain signals .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH stretch at ~3300 cm, COOH at ~1700 cm) .

For quantitative purity assessment, reverse-phase HPLC with UV detection (210–254 nm) is recommended.

Q. What are the primary biological applications of this compound in research?

This compound serves as:

- Enzyme inhibitor scaffolds : Modifications to the aminoethyl side chain can target active sites (e.g., proteases, kinases) .

- Ligand for metal coordination : The amine and carboxylic acid groups chelate metal ions, useful in catalysis or imaging probes .

- Peptide mimetics : Incorporation into pseudopeptides to study conformational effects on protein binding .

Q. How should researchers handle this compound to ensure safety?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 4°C to prevent degradation .

- Waste disposal : Neutralize with dilute HCl before discarding aqueous solutions .

Q. What factors influence the stability of this compound in solution?

- pH : Stable in mildly acidic to neutral conditions (pH 4–7); alkaline conditions may deaminate the side chain.

- Temperature : Store at ≤4°C to slow hydrolysis.

- Light exposure : Protect from UV light to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated amines to identify rate-determining steps.

- Computational modeling : Density Functional Theory (DFT) simulations map transition states and charge distribution during substitution .

- Trapping intermediates : Use low-temperature NMR to detect transient species (e.g., tetrahedral intermediates) .

Q. How do conflicting reports on synthetic yields of this compound derivatives arise, and how can they be resolved?

Discrepancies often stem from:

- Impurity profiles : Side products (e.g., over-alkylated amines) may skew yield calculations. LC-MS or H NMR integration clarifies purity .

- Reagent quality : Trace water in solvents or amines reduces reactivity. Karl Fischer titration ensures anhydrous conditions .

- Catalyst variability : Palladium or copper catalysts in cross-coupling steps require strict control of oxidation states .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted acylation .

- Regioselective control : Tune reaction acidity (e.g., acetic acid vs. HCl) to direct electrophilic attacks, as demonstrated in Pd-catalyzed olefinations .

- Flow chemistry : Continuous flow systems improve mixing and reduce side reactions in exothermic steps .

Q. How can computational tools predict the bioactivity of this compound derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the aminoethyl chain) with IC values .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What experimental designs validate the role of this compound in modulating enzyme activity?

- Enzyme kinetics : Measure and shifts via spectrophotometric assays (e.g., NADH depletion in dehydrogenases) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with target enzymes .

- Site-directed mutagenesis : Identify critical residues by mutating putative binding sites and assessing inhibition changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.